molecular formula C23H23ClN2O4S B11134678 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(diphenylmethyl)-N~2~-methylglycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(diphenylmethyl)-N~2~-methylglycinamide

Cat. No.: B11134678
M. Wt: 459.0 g/mol
InChI Key: VCYFGRAWHRATHR-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(diphenylmethyl)-N~2~-methylglycinamide is a complex organic compound with a unique structure that includes a sulfonyl group, a methoxyphenyl group, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(diphenylmethyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with diphenylmethylamine under controlled conditions to form an intermediate sulfonamide. This intermediate is then reacted with methylglycine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(diphenylmethyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(diphenylmethyl)-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(diphenylmethyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxybenzenesulfonamide
  • Diphenylmethylamine
  • Methylglycine

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(diphenylmethyl)-N~2~-methylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

N-benzhydryl-2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-26(31(28,29)19-13-14-21(30-2)20(24)15-19)16-22(27)25-23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,23H,16H2,1-2H3,(H,25,27)

InChI Key

VCYFGRAWHRATHR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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